REACTION_SMILES
|
[C:12]([O-:13])([O-:14])=[O:15].[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11].[Cl:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Cs+:16].[Cs+:17].[O:18]=[C:19]=[O:20]>>[C:12]([OH:13])(=[O:14])[O:15][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)OCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:12]([O-:13])([O-:14])=[O:15].[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11].[Cl:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Cs+:16].[Cs+:17].[O:18]=[C:19]=[O:20]>>[C:12]([OH:13])(=[O:14])[O:15][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)OCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:12]([O-:13])([O-:14])=[O:15].[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11].[Cl:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Cs+:16].[Cs+:17].[O:18]=[C:19]=[O:20]>>[C:12]([OH:13])(=[O:14])[O:15][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)OCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:12]([O-:13])([O-:14])=[O:15].[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11].[Cl:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Cs+:16].[Cs+:17].[O:18]=[C:19]=[O:20]>>[C:12]([OH:13])(=[O:14])[O:15][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[C:1]([CH:2]([OH:3])[CH2:4][C:5](=[O:6])[O:7][CH3:8])(=[O:9])[O:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)OCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |